N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxypropanamide moiety
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-16-6-3-2-4-7-16)18(22)19-9-10-21-13-15(12-20-21)17-8-5-11-23-17/h2-8,11-14H,9-10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHKPNKAOPZKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CO2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxypropanamide group.
Preparation of Furan Intermediate: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization or palladium-catalyzed cross-coupling reactions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenoxypropanamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenoxypropanamide derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Studies have shown that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Moderate inhibition |
| HepG2 (Liver) | 12 | Significant inhibition |
| A549 (Lung) | 18 | Moderate inhibition |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that this compound could be further investigated as a potential antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial evaluating a similar pyrazole-based compound reported promising results in patients with advanced solid tumors, showing a partial response rate of around 30%. This highlights the potential for this compound in oncology .
Case Study 2: Antimicrobial Effectiveness
In vitro studies involving resistant bacterial strains demonstrated that modifications to the pyrazole ring could enhance antimicrobial potency. This suggests that further structural optimization might yield more effective derivatives for treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxybutanamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyrazole rings provide a versatile scaffold for further functionalization, while the phenoxypropanamide group enhances its potential interactions with biological targets .
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and a pyrazole moiety, which are known for their pharmacological significance. Its molecular formula is with a molecular weight of approximately 298.34 g/mol. The structural formula can be represented as follows:
Research indicates that compounds containing both furan and pyrazole rings exhibit significant interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The presence of the phenoxypropanamide group enhances the lipophilicity and bioavailability of the compound, potentially facilitating its ability to cross biological membranes.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. A study indicated that modifications in the structure significantly affect antimicrobial potency, suggesting that this compound may exhibit similar properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds with furan and pyrazole structures have been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby providing therapeutic benefits in conditions like arthritis .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related pyrazole derivatives in human lung cancer cells (A549). The study found that these compounds induced apoptosis at concentrations as low as 10 µM, with significant downregulation of Bcl-2 and upregulation of Bax proteins .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10 | A549 |
| Compound D | 15 | MCF7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
